

Application Notes and Protocols for 1-Methyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	1-Methyl-6-oxopiperidine-3-carboxylic acid
Cat. No.:	B1294038

[Get Quote](#)

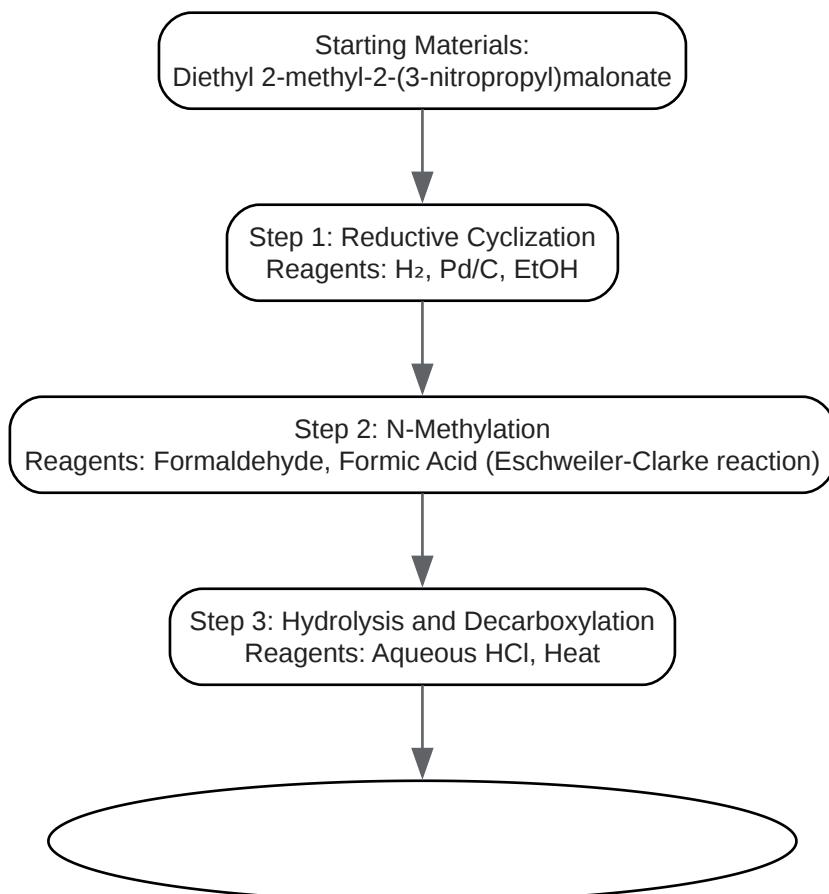
For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-6-oxopiperidine-3-carboxylic acid (CAS No. 22540-51-8) is a heterocyclic compound featuring a piperidinone scaffold. This structure serves as a valuable building block in medicinal chemistry and drug discovery. The presence of a carboxylic acid group provides a reactive handle for various chemical modifications, such as amide bond formation, making it a versatile intermediate for the synthesis of more complex molecules. Its applications are noted in the development of non-steroidal anti-inflammatory drugs (NSAIDs) through the inhibition of cyclooxygenase (COX) enzymes and in the creation of HIV protease inhibitors.

These application notes provide an overview of the physicochemical properties of **1-Methyl-6-oxopiperidine-3-carboxylic acid**, a representative synthetic protocol, and detailed methodologies for evaluating its potential as a COX inhibitor and an HIV-1 protease inhibitor.

Physicochemical Properties and Handling


Property	Value	Reference
CAS Number	22540-51-8	
Molecular Formula	C ₇ H ₁₁ NO ₃	ChemSpider
Molecular Weight	157.17 g/mol	ChemSpider
Appearance	White to off-white crystalline solid	
Melting Point	185-188 °C	
Solubility	Soluble in water and polar organic solvents	

Storage and Handling: Store in a cool, dry place, away from incompatible materials. Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Representative Synthesis Protocol

The following is a representative, multi-step synthesis for **1-Methyl-6-oxopiperidine-3-carboxylic acid**, based on established organic chemistry principles for the formation of related piperidinone structures.

Workflow for the Synthesis of **1-Methyl-6-oxopiperidine-3-carboxylic acid**

[Click to download full resolution via product page](#)

Caption: Representative synthetic workflow for **1-Methyl-6-oxopiperidine-3-carboxylic acid**.

Experimental Protocol:

Step 1: Synthesis of Ethyl 6-oxopiperidine-3-carboxylate

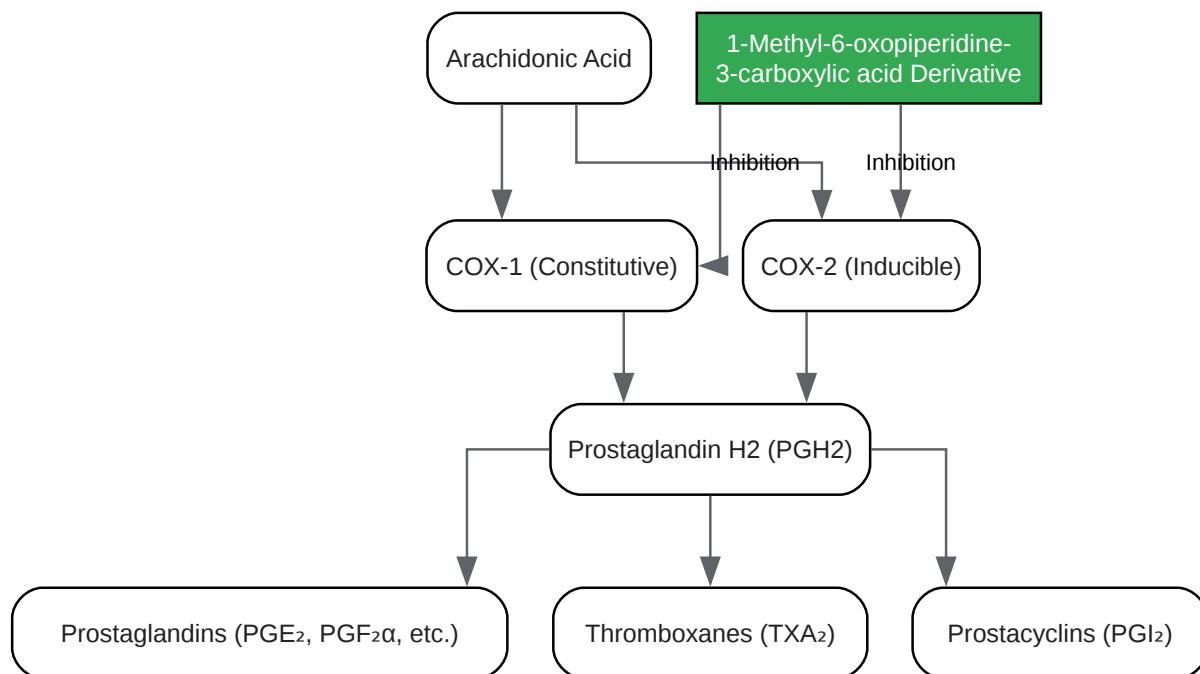
- In a high-pressure reaction vessel, dissolve diethyl 2-methyl-2-(3-nitropropyl)malonate (1 equivalent) in ethanol.
- Add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).
- Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
- Stir the reaction mixture at room temperature for 16 hours.

- Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield ethyl 6-oxopiperidine-3-carboxylate.

Step 2: Synthesis of Ethyl 1-methyl-6-oxopiperidine-3-carboxylate

- To a solution of ethyl 6-oxopiperidine-3-carboxylate (1 equivalent) in formic acid, add aqueous formaldehyde (37%, 1.5 equivalents).
- Heat the reaction mixture to 100 °C and stir for 2 hours.
- Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 1-methyl-6-oxopiperidine-3-carboxylate.

Step 3: Synthesis of **1-Methyl-6-oxopiperidine-3-carboxylic acid**


- Suspend ethyl 1-methyl-6-oxopiperidine-3-carboxylate (1 equivalent) in 6M hydrochloric acid.
- Heat the mixture to reflux (approximately 110 °C) and stir for 8 hours.
- Cool the reaction mixture to 0 °C to allow for precipitation.
- Collect the solid by filtration, wash with cold water, and dry under vacuum to yield **1-Methyl-6-oxopiperidine-3-carboxylic acid**.

Step	Product	Representative Yield	Purity (by HPLC)
1	Ethyl 6-oxopiperidine-3-carboxylate	85%	>95%
2	Ethyl 1-methyl-6-oxopiperidine-3-carboxylate	90%	>97%
3	1-Methyl-6-oxopiperidine-3-carboxylic acid	78%	>98%

Application 1: Cyclooxygenase (COX) Inhibition Assay

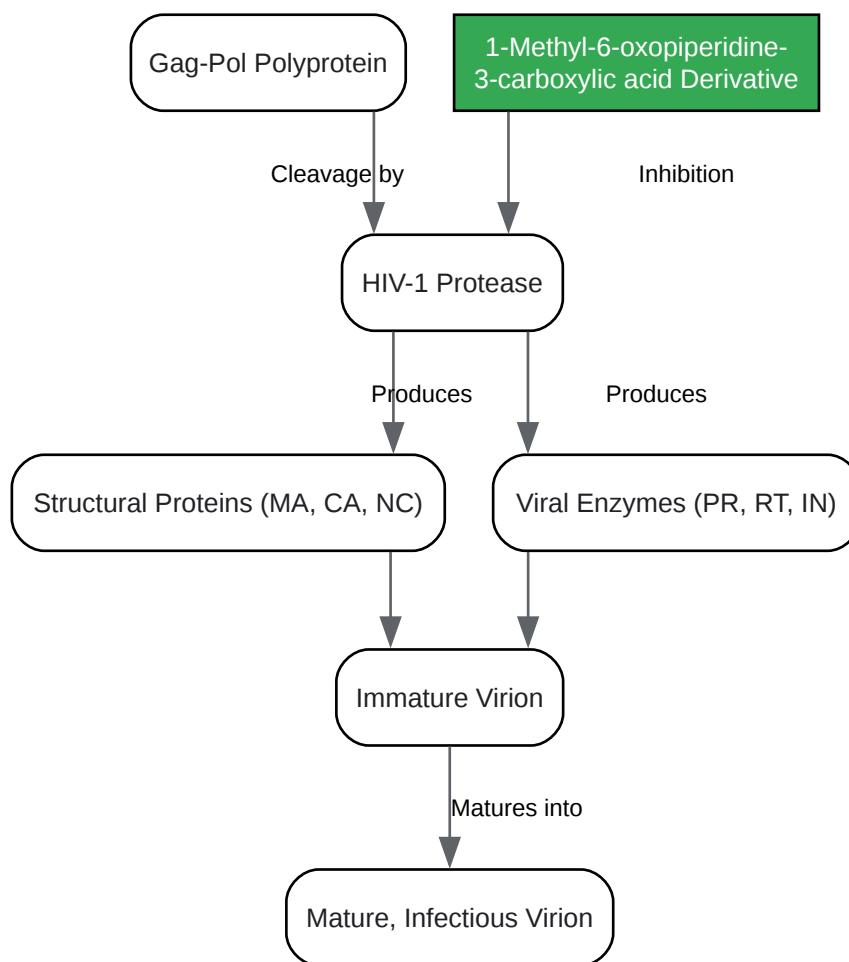
This protocol describes how to evaluate **1-Methyl-6-oxopiperidine-3-carboxylic acid** as a potential inhibitor of COX-1 and COX-2 enzymes.

Signaling Pathway for Prostaglandin Synthesis

[Click to download full resolution via product page](#)

Caption: Inhibition of COX-1 and COX-2 by a potential NSAID.

Experimental Protocol: Fluorometric COX Inhibition Assay


- Prepare a stock solution of **1-Methyl-6-oxopiperidine-3-carboxylic acid** in DMSO.
- In a 96-well plate, add assay buffer, heme, and either human recombinant COX-1 or COX-2 enzyme.
- Add serial dilutions of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells.
- Incubate at room temperature for 15 minutes.
- Initiate the reaction by adding arachidonic acid and a fluorometric probe.
- Measure the fluorescence intensity over time using a plate reader.
- Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.
- Plot percent inhibition versus log concentration and fit the data to a dose-response curve to determine the IC_{50} value.

Enzyme	Test Compound	Representative IC_{50} (μ M)
COX-1	1-Methyl-6-oxopiperidine-3-carboxylic acid	15.2
COX-2	1-Methyl-6-oxopiperidine-3-carboxylic acid	1.8
COX-1	SC-560 (Reference)	0.009
COX-2	Celecoxib (Reference)	0.07

Application 2: HIV-1 Protease Inhibition Assay

This protocol outlines a method to screen **1-Methyl-6-oxopiperidine-3-carboxylic acid** for its ability to inhibit HIV-1 protease.

Role of HIV-1 Protease in Viral Maturation

[Click to download full resolution via product page](#)

Caption: Inhibition of HIV-1 Protease to prevent viral maturation.

Experimental Protocol: FRET-Based HIV-1 Protease Assay

- Prepare a stock solution of **1-Methyl-6-oxopiperidine-3-carboxylic acid** in DMSO.
- In a 96-well plate, add assay buffer and recombinant HIV-1 protease.
- Add serial dilutions of the test compound or a reference inhibitor (e.g., Lopinavir) to the wells.

- Incubate at 37 °C for 15 minutes.
- Initiate the reaction by adding a FRET-based peptide substrate.
- Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
- Calculate the reaction velocity and determine the percent inhibition for each compound concentration.
- Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.

Compound	Representative IC ₅₀ (μM)
1-Methyl-6-oxopiperidine-3-carboxylic acid	25.6
Lopinavir (Reference)	0.0013

Disclaimer: The experimental protocols, workflows, and quantitative data presented in these application notes are representative and for illustrative purposes. They are based on established methodologies for similar compounds and may require optimization for specific experimental conditions. Researchers should consult relevant literature and safety data sheets before commencing any experimental work.

- To cite this document: BenchChem. [Application Notes and Protocols for 1-Methyl-6-oxopiperidine-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294038#experimental-procedures-involving-1-methyl-6-oxopiperidine-3-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com